Clitidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63592-84-7 |
|---|---|
Molecular Formula |
C11H14N2O6 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O6/c12-6-1-2-13(3-5(6)11(17)18)10-9(16)8(15)7(4-14)19-10/h1-3,7-10,12,14-16H,4H2,(H,17,18)/t7-,8-,9-,10-/m1/s1 |
InChI Key |
FYEBWHCXONMZDU-ZYUZMQFOSA-N |
SMILES |
C1=CN(C=C(C1=N)C(=O)O)C2C(C(C(O2)CO)O)O |
Isomeric SMILES |
C1=CN(C=C(C1=N)C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C=C(C1=N)C(=O)O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Occurrence and Isolation of Clitidine
Natural Sources of Clitidine
This compound has been identified as a toxin produced by the poisonous mushroom Paralepistopsis acromelalga, which was previously known as Clitocybe acromelalga. researchgate.netglycoscience.ru This fungus is the principal natural source from which this compound has been isolated. nih.govwikiwand.com Research has also detected the presence of what appears to be this compound in other mushroom samples, particularly in instances of food poisoning. researchgate.net
The concentration of this compound within Paralepistopsis acromelalga is not uniform and has been shown to vary significantly between different parts of the mushroom's fruiting body. glycoscience.ru Quantitative analyses have revealed that the concentration of this compound can differ not only between the stems and caps (B75204) but also among mushrooms from different geographical locations and strains. researchgate.netglycoscience.ru A study analyzing P. acromelalga specimens from five different locations in Japan provided detailed insights into this variability. researchgate.netglycoscience.ru
**Table 1: Concentration of this compound in *Paralepistopsis acromelalga***
| Mushroom Part | Concentration Range (mg/g) |
|---|---|
| Caps | 3.17 - 14.4 |
| Stems | 1.41 - 9.30 |
This table is based on data from a study of P. acromelalga from five different locations in Japan. researchgate.netglycoscience.ru
Advanced Methodologies for Isolation and Purification
The isolation and purification of this compound from its natural sources involve a multi-step process that employs various advanced chromatographic techniques to obtain a highly purified product. nih.gov
A general and effective method for isolating this compound from mushroom extracts involves a series of chromatographic separations. researchgate.netnih.gov This process typically includes:
Silica Gel Chromatography: This technique is often used in the initial stages of purification to separate compounds based on their polarity.
ODS (Octadecylsilyl) Column Chromatography: This is a form of reversed-phase chromatography where the stationary phase is nonpolar, and a polar mobile phase is used. It is effective in separating a wide range of organic molecules.
Ion-Exchange Column Chromatography: This method separates molecules based on their net charge. It is a crucial step in purifying charged molecules like this compound. nih.govnih.gov
Preparative Thin-Layer Chromatography (TLC): This technique is used for the purification of small amounts of a compound and is often one of the final steps in the isolation process. nih.gov
For the quantitative analysis of this compound, a more recent and highly sensitive method has been established. This involves Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) . researchgate.netscispace.com HILIC is a variation of normal-phase liquid chromatography that uses a hydrophilic stationary phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent in the mobile phase. This technique is particularly well-suited for the separation of polar and hydrophilic compounds like this compound. nih.gov The use of LC-MS/MS allows for both the separation and the highly sensitive and specific detection of the compound. researchgate.netnih.gov A simple procedure for sample preparation prior to LC-MS/MS analysis involves dilution with a methanol (B129727) solution and filtration through a cartridge. researchgate.netglycoscience.ru
Structural Elucidation and Characterization of Clitidine
Advanced Spectroscopic Techniques in Clitidine Structure Determination
The definitive structure of this compound was established using a suite of modern spectroscopic methods. Each technique provided critical pieces of information, which, when combined, offered a complete picture of the molecule's architecture in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for studying the structure of this compound in aqueous solutions, particularly for investigating its tautomerism. researchgate.net While initial ¹H NMR and UV spectra suggested a 1,4-dihydropyridine (B1200194) structure, more advanced NMR techniques were required to resolve the ambiguity between possible tautomeric forms. researchgate.net
Researchers employed ¹⁵N NMR spectroscopy, including sophisticated two-dimensional techniques like Pulsed-Field Gradient Heteronuclear Multiple Bond Correlation (PFG ¹H-¹⁵N HMBC), to probe the nitrogen environments within the molecule. researchgate.netclockss.org In aqueous solution, the ¹H-¹⁵N HMBC spectrum revealed two key nitrogen signals. One signal was assigned to the ring nitrogen (N-1), as it showed correlations to protons on the ribose moiety and the pyridine (B92270) ring. The other signal was assigned to the exocyclic nitrogen (N-4), which correlated with two exchangeable protons (NH). researchgate.net The chemical shifts of these NH protons, observed at 7.91 and 9.02 ppm, are characteristic of an imino group, providing strong evidence against an amino-pyridinium form and supporting a 4-imino-1,4-dihydropyridine structure in solution. researchgate.net
| Nucleus | Assignment | Chemical Shift (δ ppm) | Correlations (HMBC) |
|---|---|---|---|
| ¹H | NH (Ha, Hb) | 9.02, 7.91 | N(4) |
| H-1' (anomeric) | 5.54 | N(1) | |
| ¹⁵N | N(1) (ring) | 153.9 | H(2'), H(1'), H(5), H(6), H(2) |
| N(4) (exocyclic) | 81.6 | NH (Ha, Hb) |
To unambiguously determine the structure of this compound in the solid state, X-ray crystallographic analysis was performed. researchgate.net This powerful technique provides precise three-dimensional coordinates of atoms within a crystal, allowing for the accurate measurement of bond lengths and angles. wikipedia.orgcarleton.edu
| Parameter | Atoms | Value | Structural Implication |
|---|---|---|---|
| Bond Length | C(4)-N(4) | ~1.35 Å | High double bond character |
| Bond Angle | C(3)-C(4)-C(5) | 116.8° | Consistent with 1,4-dihydropyridine form |
| Hydrogen Bond | N(4)-H---O(7) | 2.668 Å | Intramolecular stabilization |
Mass spectrometry (MS) has been crucial for the identification and, more recently, the high-throughput quantification of this compound. glycoscience.ru A specific and sensitive analytical method using hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC-LC-MS/MS) has been established for this purpose. glycoscience.ruresearchgate.net
This method allows for the accurate determination of this compound concentrations in biological samples, such as the caps (B75204) and stems of the Paralepistopsis acromelalga mushroom. glycoscience.ruresearchgate.net The technique separates this compound from other components in a mushroom extract via liquid chromatography before it is ionized and detected by the mass spectrometer. This provides not only molecular weight information confirming the compound's identity but also enables precise quantification, which is essential for toxicological studies of the mushroom. glycoscience.ruresearchgate.net This represents the first detailed quantitative analysis of this compound by mass spectrometry. researchgate.net
X-ray Crystallography for Solid-State Structure
Tautomerism Studies of this compound
This compound can theoretically exist in several tautomeric forms, which are isomers that readily interconvert, typically through the migration of a proton. nanalysis.com The primary question regarding this compound's structure was whether it existed as a pyridinium (B92312) form or a 1,4-dihydropyridine form. researchgate.net
The combined results from NMR spectroscopy and X-ray crystallography have conclusively shown that the 4-iminium-1,4-dihydropyridine tautomer is the most stable and predominant form of this compound, both in aqueous solution and in the solid state. researchgate.net The stability of this particular tautomer is thought to be enhanced by the close proximity of the positively charged iminium group and the negatively charged carboxylate group, which allows for favorable intramolecular hydrogen bonding. researchgate.net
Stereochemical Aspects and Isomerism of this compound
Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of this compound's structure and is fundamental to its biological interactions. sydney.edu.au this compound is a nucleoside, meaning it is composed of a nitrogenous base (4-iminonicotinic acid) attached to a sugar, which in this case is D-ribose. oup.com
The full chemical name, 1-(β-D-ribofuranosyl)-1,4-dihydro-4-iminonicotinic acid, defines its specific stereochemistry. oup.com
Isomerism: The D-ribofuranose ring contains multiple chiral centers, meaning this compound is a stereoisomer. savemyexams.com Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. researchgate.net
Absolute Configuration: The designation "D-ribofuranosyl" specifies the absolute configuration of the chiral centers in the sugar moiety. As a naturally occurring nucleoside, it is biosynthesized from the D-isomer of ribose.
Anomeric Configuration: The term "β" (beta) refers to the configuration at the anomeric carbon (C-1' of the ribose), the carbon involved in the glycosidic bond to the pyridine nitrogen. It indicates that the substituent at C-1' (the pyridine ring) is on the same side of the sugar ring as the CH₂OH group at C-4'. This β-configuration was definitively confirmed through chemical synthesis. berkeley.eduoup.com
Therefore, this compound is not a mixture of isomers but a single, specific stereoisomer whose absolute configuration has been fully established. berkeley.edu
Biosynthesis of Clitidine
Proposed Biosynthetic Pathways of Clitidine
This compound is a pyridine (B92270) nucleoside, suggesting its biosynthesis likely involves the formation of the pyridine ring structure and its subsequent attachment to a ribofuranosyl moiety. Given its structural resemblance to nicotinic acid mononucleotide and the presence of related compounds in the tryptophan-niacin pathway in Clitocybe acromelalga, it has been suggested that this compound biosynthesis might be linked to this pathway ebi.ac.ukfungimag.com. The tryptophan-niacin pathway is a known route for the de novo synthesis of NAD+ (nicotinamide adenine (B156593) dinucleotide) ebi.ac.ukfungimag.com. While the precise steps leading specifically to this compound are not fully elucidated, studies involving enzymatic synthesis of this compound analogs have provided insights into potential routes oup.comoup.com. Enzymatic synthesis of this compound has been achieved through the successive hydrolytic degradations of NAD-analogs, which were prepared from β-NAD and methyl 4-aminonicotinate using pig-brain NADase oup.comoup.com. This suggests a potential pathway involving a pyridine derivative that undergoes ribosylation.
Enzymatic Components and Mechanistic Investigations in this compound Biosynthesis
Enzymatic studies have been instrumental in understanding the potential mechanisms involved in this compound formation. The use of pig-brain NADase in the enzymatic synthesis of this compound analogs highlights the possible involvement of trans-glycosidation reactions in attaching the ribofuranosyl unit to the pyridine base oup.comoup.com. NADase catalyzes the cleavage of the glycosidic bond in NAD+. In the enzymatic synthesis of this compound analogs, NADase facilitated the exchange of the nicotinamide (B372718) moiety of β-NAD with methyl 4-aminonicotinate, forming an NAD-analog oup.com. Subsequent hydrolytic steps on this analog yielded the this compound structure oup.comoup.com. While this enzymatic synthesis provides a chemical route, the specific enzymes catalyzing this compound biosynthesis in Clitocybe acromelalga are yet to be fully identified and characterized. Research into the enzymes of de novo pyrimidine (B1678525) biosynthesis, such as CTP synthase, which interconverts UTP and CTP, provides a broader context for nucleoside biosynthesis in fungi wikipedia.orgnih.gov. However, the specific enzymes involved in the unique pyridine nucleoside structure of this compound require further investigation.
Precursor Incorporation Studies in this compound Biosynthesis
While specific precursor incorporation studies directly detailing this compound biosynthesis in Clitocybe acromelalga were not extensively found in the search results, research on the related tryptophan-niacin pathway in the presence of Clitocybe acromelalga suggests a link. Feeding studies in rats with a diet containing Clitocybe acromelalga appeared to increase the conversion of tryptophan to niacin, indicating that compounds within the mushroom can influence this metabolic route ebi.ac.ukfungimag.com. This indirect evidence supports the hypothesis that intermediates of the tryptophan-niacin pathway could serve as precursors for this compound. Precursor incorporation studies are a common method to elucidate biosynthetic pathways by feeding isotopically labeled compounds to the organism and analyzing the labeling pattern in the final product rsc.org. Applying such techniques to Clitocybe acromelalga with labeled potential precursors from the tryptophan-niacin pathway or pyridine derivatives would be crucial to confirm the biosynthetic route.
Chemical Synthesis and Analogues of Clitidine
Total Synthesis Strategies for Clitidine
Total synthesis approaches for this compound aim to construct the complete molecule from simpler precursors. One reported synthesis confirmed the 1,4-dihydro-4-imino β-riboside structure of this compound. This synthesis involved the condensation of methyl 4-aminonicotinate with 3,5-di-O-benzoyl-D-ribofuranosyl chloride. researchgate.net This chemical route was instrumental in verifying the absolute configuration of the natural product. researchgate.net
Chemoenzymatic Synthesis Approaches for this compound
Chemoenzymatic synthesis utilizes a combination of chemical and enzymatic reactions to synthesize complex molecules like this compound. An enzymatic synthesis of this compound has been achieved through successive enzymatic cleavages of a new NAD-analogue. oup.com This NAD-analogue was prepared from β-NAD and methyl 4-aminonicotinate using the trans-glycosidation activity of pig-brain NADase. oup.comoup.com This enzymatic method established the β-riboside structure of this compound. oup.com
Data from enzymatic synthesis:
| Starting Materials | Enzyme Used | Intermediate Formed | Product(s) | Yield |
| β-NAD, Methyl 4-aminonicotinate | Pig-brain NADase | New NAD-analogue | - | Good |
| New NAD-analogue | Successive enzymatic cleavages | - | This compound, 1,4-dihydro-4-iminonicotinamide β-riboside | Good |
Another study explored enzymatic transglycosylation using recombinant E. coli purine (B94841) nucleoside phosphorylase (PNP) with a fleximer base, 4-(4-aminopyridine-3-yl)-1H-pyrazole. This reaction yielded "non-typical" minor products, including a 4-imino-pyridinium riboside, which shares structural similarities with this compound, and a N1-pyridinium-N1-pyrazole bis-ribose derivative. researchgate.netmdpi.com While not a direct synthesis of this compound, this highlights the potential of enzymatic methods for generating this compound-like structures.
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is important for exploring structure-activity relationships and potential biological activities. An amide derivative of this compound, the 3-carbamoyl compound, was prepared through hydrolytic degradation of NAD-analogue intermediates. oup.com Preliminary studies indicated that this amide derivative was more potent than this compound itself. oup.com
While specific detailed synthetic routes for a wide range of this compound derivatives are not extensively detailed in the provided search results, research on nucleoside analogues often involves modifications at various positions of the sugar or base moieties. For example, studies on cytidine (B196190) derivatives and analogues demonstrate strategies for introducing functional groups and altering the sugar ring. nih.govresearchgate.netmdpi.com These methodologies could potentially be adapted for the synthesis of this compound analogues.
Biological Activity and Mechanistic Investigations of Clitidine
Molecular Targets and Receptor Interactions of Clitidine
Understanding the molecular targets of this compound is crucial for deciphering its biological activity. Studies have explored potential interactions with enzymes and nucleic acids, consistent with its nucleoside structure.
Enzyme Inhibition Mechanisms of this compound (e.g., Histone Deacetylase (HDAC) Inhibition)
Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. nih.govmdpi.comwikipedia.org Aberrant HDAC activity is implicated in various diseases, making these enzymes attractive therapeutic targets. nih.govmdpi.com Virtual screening protocols have pointed to this compound as a promising potential inhibitor of HDAC7. semanticscholar.orgmdpi.com HDAC7 is a class IIa HDAC expressed in endothelial cells and thymocytes, known to shuttle between the nucleus and cytoplasm. mdpi.com While the specific mechanism by which HDAC7 represses transcription is not fully understood, its C-terminal domain is thought to be responsible for this function. mdpi.com Metal-dependent HDACs, including classes I, II, and IV, utilize a promoted-water mechanism for catalysis, where a metal ion (typically Zn²⁺ or Fe²⁺) and a histidine residue activate a metal-bound water molecule for nucleophilic attack on the substrate. nih.gov Potent HDAC inhibitors often chelate the active site metal ion. nih.gov Although this compound has been identified as a potential HDAC7 inhibitor through in silico methods, detailed enzymatic inhibition studies specifically for this compound are not extensively described in the provided information, with biological assays confirming HDAC inhibition discussed in the context of other compounds like ibotenic acid. mdpi.com
Nucleoside Mimicry and Nucleic Acid Interaction Hypotheses of this compound
As a pyridine (B92270) nucleoside, this compound's structure suggests potential interactions with nucleic acids or enzymes involved in nucleotide metabolism. Nucleoside analogs can impact biological processes by mimicking natural nucleosides and interfering with nucleic acid synthesis, structure, or function. beilstein-journals.orgmdpi.comnih.govmcgill.ca The interaction between metal ions and nucleic acids is also significant in nucleotide biochemistry, genetic information transfer, and gene expression control. researchgate.net While the provided information confirms this compound's nucleoside structure nih.gov, direct detailed research findings on this compound's specific nucleoside mimicry or interactions with nucleic acids are not prominently featured, though the enzymatic synthesis of this compound and its amide derivative has been reported, with the amide derivative showing higher toxicity, potentially indicating a relationship between structural features and biological impact. researchgate.net
Cellular Pathways Modulated by this compound
The biological activity of a compound often involves the modulation of various cellular pathways. While comprehensive data on all pathways modulated by this compound is limited in the provided results, a metabolomic profiling study in honey bees infested with Varroa destructor identified this compound as a differentially expressed metabolite associated with changes in metabolic pathways. plos.org This study indicated that this compound was among the annotated compounds associated with microbiome composition and metabolic pathways, including linoleic acid metabolism, propanoate metabolism, and glycine, serine, and threonine metabolism. plos.orgbiorxiv.org This suggests that this compound, or its presence, may be linked to alterations in these fundamental metabolic processes within a biological system. Cellular signaling pathways, such as those involving GPCRs and WNT signaling, are broadly modulated by various molecules, and understanding such modulations is key to understanding biological activity. nih.gov HDACs, as potential targets, are known to influence cellular processes like proliferation, differentiation, and development by regulating gene expression. mdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure affect its biological activity. wikipedia.orggardp.orgcollaborativedrug.comresearchgate.net This knowledge guides the design of compounds with enhanced potency, selectivity, or reduced toxicity. gardp.orgresearchgate.net While the concept of SAR is well-established and applied in the study of various compound classes researchgate.netnih.gov, specific detailed SAR studies focused explicitly on this compound and a wide range of its synthetic analogues are not extensively detailed in the provided search results. The enzymatic synthesis of this compound and its amide derivative, with a note on the differential toxicity, hints at the potential for SAR investigations into the pyridine nucleoside structure. researchgate.net Studies on analogues of other nicotinic acid derivatives have explored SAR in relation to calcium release, mentioning this compound synthesis in the context of related chemistry. nih.gov
Interactions of this compound with Other Biochemical Entities
This compound's interactions with other biochemical entities are primarily inferred from its potential molecular targets and the metabolic pathways it may influence. As a potential HDAC inhibitor, it would interact with HDAC enzymes. semanticscholar.orgmdpi.com Its nucleoside structure suggests possible interactions within the complex network of nucleotide metabolism and nucleic acid-related processes. beilstein-journals.orgmdpi.comnih.govmcgill.caresearchgate.net The metabolomics data linking this compound to specific metabolic pathways (linoleic acid, propanoate, and glycine, serine, and threonine metabolism) indicates interactions or associations within these biochemical networks. plos.orgbiorxiv.org The broader context of drug-drug interactions and the importance of understanding how compounds interact with proteins and signaling pathways highlights the complexity of biochemical interactions. drugbank.commdpi.com
Analytical Methodologies for Clitidine Research
Advanced Chromatographic Techniques for Separation and Quantification
Chromatography plays a crucial role in separating Clitidine from complex sample matrices before its quantification. Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry (HILIC-LC–MS/MS) has been established as a simple and high-throughput analytical method for determining this compound, particularly in mushroom samples researchgate.net. This approach is suitable for analyzing fruit bodies of P. acromelalga researchgate.net.
A simple sample preparation procedure involving dilution with methanol (B129727) solution and filtering is employed prior to quantification by LC–MS/MS for high-throughput analysis of this compound in mushrooms researchgate.net. The LC separation in some studies has been performed on a multi-mode ODS column nih.gov.
The coupling with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for this compound detection and quantification after chromatographic separation researchgate.netnih.gov. This method has been successfully applied to the analysis of P. acromelalga specimens, revealing varying concentrations of this compound in stems and caps (B75204) depending on location and strain researchgate.net. Concentrations in stems ranged from 1.41 to 9.30 mg/g, and in caps from 3.17 to 14.4 mg/g researchgate.net.
Spectroscopic Quantification Methods for this compound
While chromatographic methods coupled with mass spectrometry are prevalent, spectroscopic techniques also contribute to this compound research. Quantitative Nuclear Magnetic Resonance (qNMR) has been investigated as a method for quantifying this compound, particularly in situations where obtaining a commercial standard is difficult nih.gov.
A study compared quantitative values obtained using conventional LC-MS/MS and quantitative NMR for Paralepistopsis acromelalga fruit extract nih.gov. The quantitative values did not differ significantly between the two methods, generally falling within a 5% margin of error nih.gov. qNMR offers advantages such as rapid measurement capability and the obviation of the need for a reference material of the measured substance, making it a useful tool for natural toxin analysis, especially during sudden outbreaks requiring rapid results nih.gov.
qNMR can also be used to calculate the absolute purity of standards used in other methods, such as LC-MS/MS nih.gov. For instance, the absolute purity of a standard used for an LC-MS/MS method was calculated as 89.8 ± 1.5% using qNMR, which was lower than the result obtained using conventional HPLC purity, possibly due to the presence of water in the crystals nih.gov. This highlights the importance of calculating the absolute purity of a product before use nih.gov.
Method Validation in this compound Quantification Studies
Method validation is a critical step to ensure the reliability and accuracy of analytical methods used for this compound quantification. For the HILIC-LC–MS/MS method developed for determining this compound in P. acromelalga, validation aspects such as recovery and repeatability have been assessed researchgate.net.
In recovery tests for this method, the average recovery ranged from 80.8% to 112.4%, and the repeatability (expressed as RSD%) was between 1.4% and 3.8% researchgate.net. The limits of quantification (LOQ) for the respective compounds were estimated to be around 0.25 μg/g researchgate.net.
Future Directions and Research Opportunities in Clitidine Chemistry and Biology
Emerging Research Areas for Clitidine
Emerging research areas for this compound are likely to focus on a deeper understanding of its molecular targets and the pathways it influences. Given its isolation from a fungus and its nucleoside structure, investigations into its interactions with enzymes involved in nucleotide metabolism or signaling are a key area. The potential for this compound to act as a molecular probe or lead compound for the development of new biochemical tools or therapeutic agents, possibly with modifications to mitigate toxicity, is another emerging direction. Research into the specific mechanisms behind the hyperesthesia and hyperemia it causes could also reveal novel insights into pain pathways. clockss.org Furthermore, studies exploring the potential of this compound or its derivatives in areas such as anticancer research are being explored, with initial in silico studies suggesting potential interactions with targets like HDAC7. mdpi.comresearchgate.net The presence of this compound in certain food items like curry powders, albeit likely due to contamination, also highlights the need for research into its occurrence and potential implications. researchgate.netmdpi.com
Computational Approaches in this compound Research (e.g., molecular docking, quantum chemical analysis)
Computational approaches, such as molecular docking and quantum chemical analysis, are poised to play a significant role in advancing this compound research. These methods can provide valuable insights into the likely interactions of this compound with biological macromolecules, helping to predict binding affinities and modes. plos.orgmdpi.comarxiv.orgfrontiersin.orgnih.gov
Molecular docking simulations can be used to identify potential protein targets of this compound by assessing how well its 3D structure fits into the binding sites of various proteins. plos.orgarxiv.orgfrontiersin.org This is particularly relevant for exploring its reported or potential biological activities, such as its suggested interaction with HDAC7. mdpi.comresearchgate.net By computationally modeling the interaction between this compound and target enzymes or receptors, researchers can gain a better understanding of the molecular basis of its effects.
Quantum chemical analysis can complement docking studies by providing detailed information about the electronic structure and properties of this compound. plos.orgmdpi.comfrontiersin.org This includes analyzing its reactivity, charge distribution, and the strength of potential interactions (e.g., hydrogen bonds, pi-pi stacking) with residues in a protein binding site. mdpi.com Such calculations can help refine docking results and provide a more accurate picture of the binding interaction at the atomic level. frontiersin.org
These computational methods can significantly reduce the need for extensive experimental screening, allowing researchers to prioritize the most promising avenues for further investigation. plos.org They can also be used to study the tautomerism of this compound, which might influence its biological activity. ibch.ru
Bioengineering and Synthetic Biology for this compound Production
Bioengineering and synthetic biology offer promising avenues for the controlled and potentially scalable production of this compound and its analogs. Currently, this compound is primarily isolated from Paralepistopsis acromelalga. Developing bioengineered systems for its production could overcome limitations associated with natural extraction, such as dependence on fungal cultivation and potential variability in yield.
Synthetic biology approaches could involve engineering microorganisms, such as bacteria or yeast, to synthesize this compound through the reconstruction of its biosynthetic pathway. This would require identifying and cloning the genes responsible for the enzymatic steps involved in this compound biosynthesis in P. acromelalga. Once the pathway is understood, it could be transferred and optimized in a suitable host organism.
Alternatively, bioengineering could be used to enhance the production of this compound in P. acromelalga itself through genetic modification or optimization of culture conditions.
While the specific biosynthetic pathway of this compound is not extensively detailed in the provided search results, research into the enzymatic transglycosylation features in the synthesis of modified nucleosides using recombinant E. coli PNP suggests that enzymatic methods can be employed for nucleoside synthesis. mdpi.com This indicates that enzymatic or whole-cell biocatalytic approaches could be explored for this compound production or the synthesis of this compound derivatives. mdpi.com The development of such bioengineered systems would facilitate research by providing a more reliable and potentially cost-effective supply of this compound.
Development of Novel this compound-Based Probes and Research Tools
The unique structure of this compound makes it a potential scaffold for the development of novel molecular probes and research tools. thermofisher.comrsc.orgnih.gov By chemically modifying this compound, researchers could create derivatives with altered properties, such as enhanced specificity for particular biological targets, improved cellular uptake, or the incorporation of tags for visualization or affinity purification.
For instance, fluorescently labeled this compound analogs could be synthesized to track its distribution in cells or tissues and visualize its interactions with cellular components. thermofisher.comceltarys.com this compound derivatives with clickable functional groups could be used in activity-based protein profiling (ABPP) experiments to identify proteins that interact covalently or non-covalently with this compound. rsc.orgnih.gov
Creating immobilized this compound on solid supports could facilitate the isolation and identification of its binding partners from complex biological mixtures. These this compound-based probes and tools would be invaluable for dissecting the molecular mechanisms of this compound's action, identifying its cellular targets, and understanding its pharmacokinetic and pharmacodynamic properties. The development of such tools is crucial for advancing research into this compound's biology and exploring its potential therapeutic or toxicological effects in a more detailed manner.
Q & A
Basic Research Questions
Q. What are the standard protocols for characterizing Clitidine’s structural and physicochemical properties in academic research?
- Methodological Answer : Characterization begins with nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation, supplemented by high-performance liquid chromatography (HPLC) to assess purity (>95% recommended for biological studies). Researchers should cross-reference spectral data with literature and validate findings using orthogonal techniques (e.g., infrared spectroscopy). For novel derivatives, elemental analysis and X-ray crystallography may be required to confirm molecular identity .
Q. How should researchers design initial in vivo studies to evaluate this compound’s acute toxicity profile?
- Methodological Answer : Use murine models (e.g., C57BL/6 mice) with escalating dose ranges to determine median lethal dose (LD50). Include control groups (vehicle and positive toxin controls) and monitor endpoints such as mortality, behavioral changes, and histopathological alterations in target organs (e.g., liver, kidneys). Adhere to ethical guidelines for humane endpoints and statistical power calculations (n ≥ 8 per group) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound-induced toxicity across studies?
- Methodological Answer : Discrepancies may arise from differences in experimental models (e.g., cell lines vs. in vivo systems) or dosing regimens. To address this:
Conduct comparative assays using identical conditions (e.g., standardized this compound batches, exposure durations).
Employ pathway-specific inhibitors or CRISPR-edited cell lines to isolate mechanisms (e.g., mitochondrial dysfunction vs. oxidative stress).
Use multi-omics approaches (transcriptomics, metabolomics) to identify conserved biomarkers across studies .
Q. What methodological considerations are critical for detecting this compound in complex biological matrices (e.g., serum, tissue homogenates)?
- Methodological Answer : Optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated this compound) to enhance specificity. Validate methods for sensitivity (limit of detection ≤1 ng/mL), recovery rates (>80%), and matrix effects. Include quality controls (spiked samples) and cross-validate with alternative detection methods (e.g., immunoassays) .
Q. How can researchers design experiments to differentiate this compound’s primary toxic effects from secondary compensatory responses in organ systems?
- Methodological Answer :
Use time-course studies to track early vs. late-stage biomarkers (e.g., caspase activation for apoptosis vs. fibrosis markers).
Apply pharmacological modulators (e.g., antioxidants, autophagy inhibitors) to isolate primary pathways.
Integrate single-cell RNA sequencing to identify cell-type-specific responses in affected tissues .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. For heterogeneous data, apply Bayesian hierarchical models to account for inter-study variability. Report confidence intervals and effect sizes rather than relying solely on p-values. Open-source tools like R/Bioconductor packages ensure transparency .
Q. How can researchers ensure reproducibility when studying this compound’s interactions with putative molecular targets (e.g., receptors, enzymes)?
- Methodological Answer :
Validate binding assays (e.g., surface plasmon resonance) with positive/negative controls and replicate experiments across independent labs.
Share raw data and protocols via repositories like Zenodo or Figshare.
Use orthogonal techniques (e.g., fluorescence polarization for affinity vs. functional cellular assays) to confirm interactions .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods for powder handling.
Implement strict waste disposal protocols for contaminated materials (autoclave/incineration).
Train personnel in emergency response procedures for accidental exposure (e.g., eyewash stations, antidote availability if known) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
